molecular formula C16H15N5O2 B11205712 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205712
M. Wt: 309.32 g/mol
InChI Key: CUFSZOPDCSKAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylamine, pyridine-3-carboxaldehyde, and azide derivatives.

    Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between the azide and alkyne derivatives to form the triazole ring.

    Amidation: The final step involves the amidation of the triazole ring with the carboxylic acid derivative to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)propyl(pyridin-3-ylmethyl)amine: This compound shares structural similarities but differs in its functional groups and properties.

    Imidazo[1,2-a]pyridines: These compounds have a different core structure but may exhibit similar biological activities.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-23-14-6-4-13(5-7-14)21-11-15(19-20-21)16(22)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

CUFSZOPDCSKAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.